3-(4,4-Difluorocyclohexyl)propionic acid

Vue d'ensemble

Description

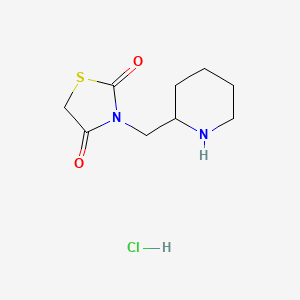

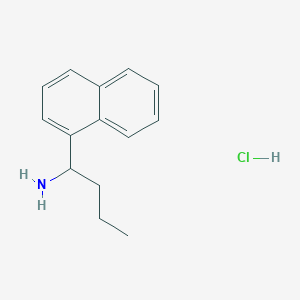

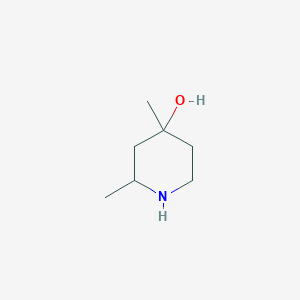

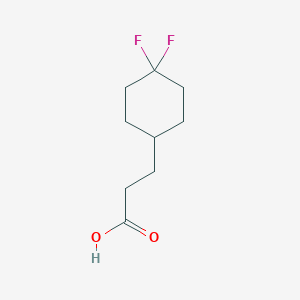

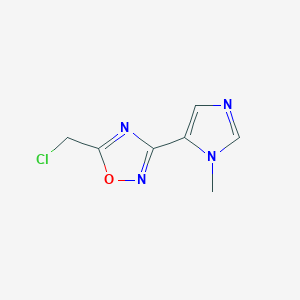

“3-(4,4-Difluorocyclohexyl)propionic acid” is a chemical compound with the molecular formula C9H14F2O2 . It contains a total of 27 bonds, including 13 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “3-(4,4-Difluorocyclohexyl)propionic acid” includes a six-membered cyclohexyl ring with two fluorine atoms attached to the same carbon atom . The molecule also contains a propionic acid group, which consists of a three-carbon chain ending in a carboxylic acid (COOH) group .Physical And Chemical Properties Analysis

“3-(4,4-Difluorocyclohexyl)propionic acid” is a powder at room temperature . The compound has a molecular weight of 192.2 g/mol.Applications De Recherche Scientifique

Microwave Spectrum and Molecular Studies

A study delved into the microwave spectrum, dipole moment, barrier to internal rotation, and low-frequency vibrations of cis-propionic acid, revealing significant insights into its molecular conformation and properties (Stiefvater, 1975).

Anti-Ulcer Agents

Research on the crystal and molecular structures of 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, an anti-ulcer agent, uncovered its rigid bentrod like conformation and dimerization in crystals, providing a basis for its biological activity (Koyano et al., 1986).

Microbial Production and Recovery

A comprehensive review on microbial propionic acid (propionate) production outlined the major metabolic pathways for its biosynthesis, highlighting its applications in food, cosmetic, plastics, and pharmaceutical industries. The study emphasized the importance of optimizing yield, productivity, and purification costs for industrial viability (Gonzalez-Garcia et al., 2017).

Extraction and Recovery Techniques

A detailed investigation into the reactive extraction of propionic acid explored the effectiveness of various extractant-diluent combinations, revealing improved extraction efficiencies that could inform the design of processes for propionic acid recovery from aqueous waste streams and fermentation broths (Keshav et al., 2009).

Fluorination Techniques

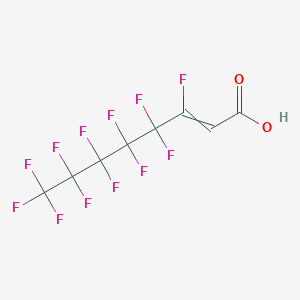

Research on anodic fluorination of phenols in the presence of Et3N-5HF electrolyte demonstrated successful production of 4,4-difluorocyclohexa-2,5-diene-1-ones, providing insights into novel fluorination methods relevant to the synthesis of fluorinated derivatives, including those similar to 3-(4,4-Difluorocyclohexyl)propionic acid (Fukuhara et al., 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only in a well-ventilated area .

Propriétés

IUPAC Name |

3-(4,4-difluorocyclohexyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O2/c10-9(11)5-3-7(4-6-9)1-2-8(12)13/h7H,1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBNLQXOPGKETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCC(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,4-Difluorocyclohexyl)propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)